
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
Overview
Description
Chemical Structure:
The compound features a benzoic acid core substituted with an ethoxy group at position 2 and a 4-ethylpiperazinyl sulfonyl group at position 3. Its IUPAC name is 2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]benzoic acid (CAS: 1245644-35-2) .
Role in Pharmaceuticals:
This compound is a critical intermediate in synthesizing vardenafil, a phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction. Its structure contributes to the pharmacophore required for PDE5 binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
*Molecular weight inferred from structurally similar compounds; †Calculated based on molecular formula.
Key Observations :
- Ethyl vs.
- Morpholine Replacement : Replacing piperazine with morpholine introduces an oxygen atom, altering hydrogen-bonding capacity and electronic properties, which may reduce PDE5 affinity .
Pharmacologically Active Derivatives
Functional Insights :
- The benzoic acid derivatives serve as precursors for larger pharmacophores. For example, vardenafil’s imidazo-triazinone group enhances PDE5 binding affinity compared to the simpler sulfonamide backbone .
- The pyrazolo-pyrimidinone derivative (CAS: 642928-07-2) demonstrates the importance of extending the core structure for improved potency .
Solubility and Salt Forms :
Properties
IUPAC Name |
2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-16-7-9-17(10-8-16)23(20,21)12-5-6-14(22-4-2)13(11-12)15(18)19/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQCATIDIDTXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591626 | |
Record name | 2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-35-2 | |
Record name | 2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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